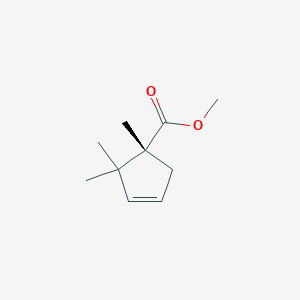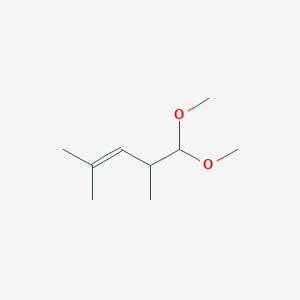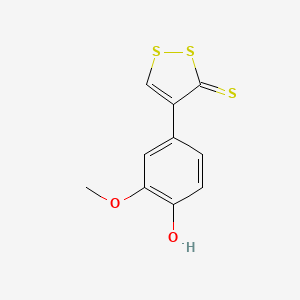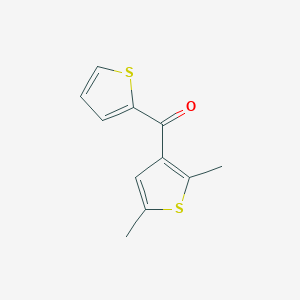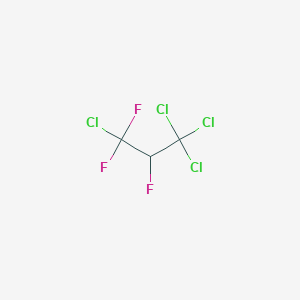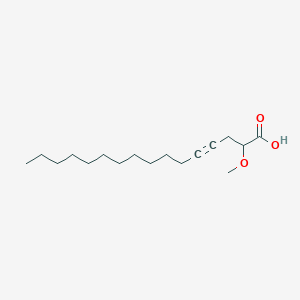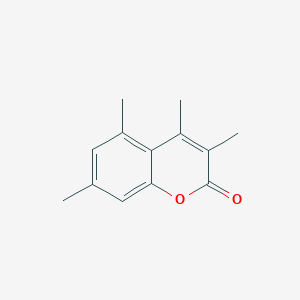
3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrans, which are organic compounds consisting of a benzene ring fused to a pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methylated phenols and aldehydes, followed by cyclization in the presence of acid catalysts. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzopyrans.
科学研究应用
3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways to exert its effects.
相似化合物的比较
Similar Compounds
2H-1-Benzopyran: A simpler analog with fewer methyl groups.
4H-1-Benzopyran-4-one: Known for its flavonoid structure and biological activities.
Dihydroedulan: A related compound with similar structural features.
Uniqueness
3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological properties. This distinct structure allows for targeted applications and potential advantages over similar compounds in certain contexts.
属性
CAS 编号 |
53666-70-9 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
3,4,5,7-tetramethylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-7-5-8(2)12-9(3)10(4)13(14)15-11(12)6-7/h5-6H,1-4H3 |
InChI 键 |
SAOUVNANQBYOJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)

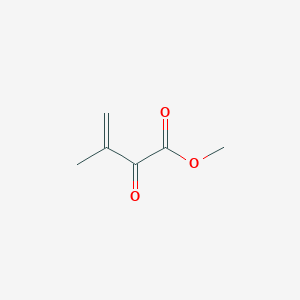
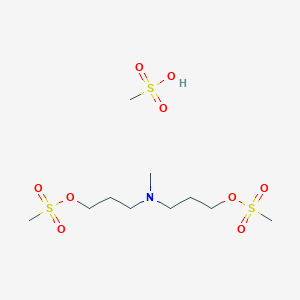
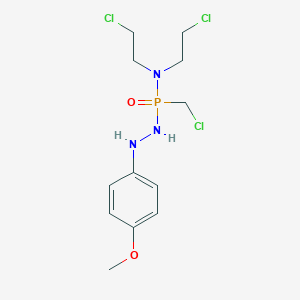
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

